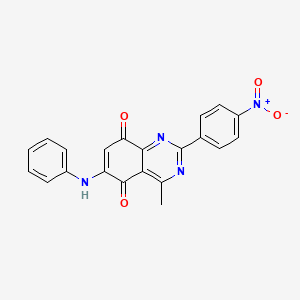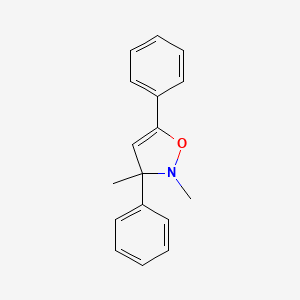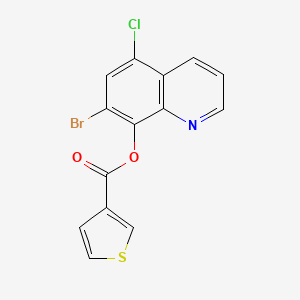
7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate is a complex organic compound that features both quinoline and thiophene moietiesThe presence of bromine, chlorine, and thiophene groups in its structure contributes to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Aplicaciones Científicas De Investigación
7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thiophene group can interact with various enzymes, inhibiting their activity and contributing to the compound’s antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-5-chloro-8-quinolinol: Similar in structure but lacks the thiophene-3-carboxylate group.
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but has different substituents.
Thiophene-2-carboxylate derivatives: Contains the thiophene moiety but lacks the quinoline group.
Uniqueness
7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate is unique due to the combination of quinoline and thiophene moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
89588-65-8 |
|---|---|
Fórmula molecular |
C14H7BrClNO2S |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
(7-bromo-5-chloroquinolin-8-yl) thiophene-3-carboxylate |
InChI |
InChI=1S/C14H7BrClNO2S/c15-10-6-11(16)9-2-1-4-17-12(9)13(10)19-14(18)8-3-5-20-7-8/h1-7H |
Clave InChI |
SDUSCYRSEZARJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=CSC=C3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


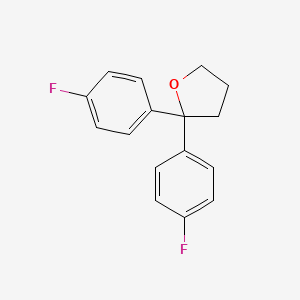
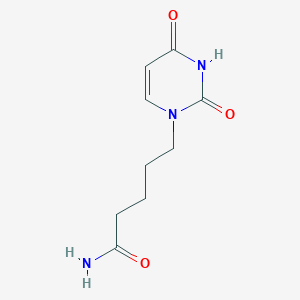

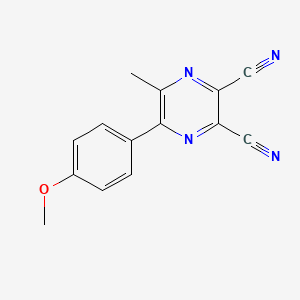

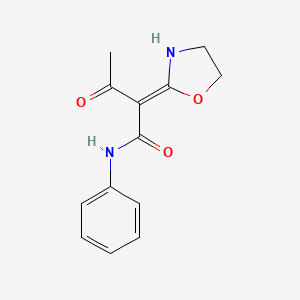
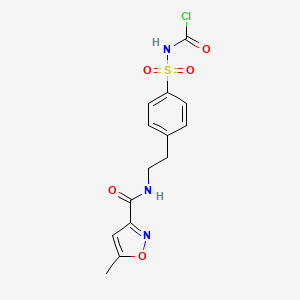


![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)

![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
